molecular formula C10H10BrNO2 B2613645 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one CAS No. 1479298-59-3

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B2613645
CAS No.: 1479298-59-3
M. Wt: 256.099
InChI Key: VMWFULIQTNQJOS-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolidinone ring. The process involves the following steps:

    Condensation: 3-bromobenzaldehyde reacts with methylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with ethylene oxide to form the oxazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and nucleophiles (e.g., amines) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds.

Scientific Research Applications

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one: Similar structure with the bromine atom at the para position.

    4-(3-Chlorophenyl)-4-methyl-1,3-oxazolidin-2-one: Chlorine atom instead of bromine.

    4-(3-Fluorophenyl)-4-methyl-1,3-oxazolidin-2-one: Fluorine atom instead of bromine.

Uniqueness

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWFULIQTNQJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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